molecular formula C14H14Cl2N4 B11437192 3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine

3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B11437192
M. Wt: 309.2 g/mol
InChI Key: CCTPRRXZGMJNLD-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine is unique due to its dual presence of both pyridazine and piperazine rings, which confer a broad spectrum of pharmacological activities. Its specific substitution pattern enhances its potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C14H14Cl2N4

Molecular Weight

309.2 g/mol

IUPAC Name

3-chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C14H14Cl2N4/c15-11-3-1-2-4-12(11)19-7-9-20(10-8-19)14-6-5-13(16)17-18-14/h1-6H,7-10H2

InChI Key

CCTPRRXZGMJNLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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